2-chloroethyl diethyl phosphate

Descripción general

Descripción

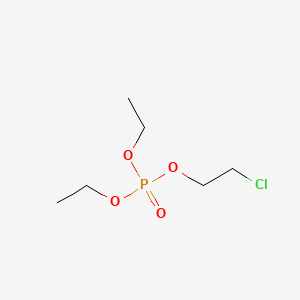

2-Chloroethyl diethyl phosphate is an organophosphate compound with the molecular formula C6H14ClO4P. It is known for its reactivity and is used in various chemical applications. The compound is characterized by the presence of a chloroethyl group attached to a diethyl phosphate moiety, making it a versatile intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chloroethyl diethyl phosphate can be synthesized through the reaction of diethyl phosphite with 2-chloroethanol. The reaction typically occurs under acidic conditions, where the diethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the 2-chloroethanol, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or crystallization techniques .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The hydrolysis of 2-chloroethyl diethyl phosphate is a significant reaction due to its implications in environmental chemistry and toxicology. This reaction typically occurs in the presence of water and can be catalyzed by various nucleophiles.

-

Reaction Mechanism:

In this reaction, water acts as a nucleophile attacking the phosphorus atom, leading to the formation of alcohols and phosphoric acid derivatives.

Atherton–Todd Reaction

The Atherton–Todd reaction is a well-documented method for synthesizing phosphoramidates from phosphites and halogenated compounds such as this compound.

-

Mechanism:

This reaction can proceed via two mechanisms:

-

Nucleophilic attack of a deprotonated dialkyl phosphite on a chlorine atom.

-

Formation of an intermediate chlorophosphate which reacts further with amines to form phosphoramidates .

Decomposition Reactions

Under certain conditions, particularly when exposed to heat or strong acids, this compound can decompose, producing hazardous byproducts such as hydrogen chloride and phosphine.

-

Decomposition Pathway:

This decomposition highlights the importance of handling this compound with care due to its potential toxicity.

Environmental Impact

Research has highlighted concerns regarding the persistence of organophosphates like this compound in the environment. Its hydrolysis products can contribute to groundwater contamination, necessitating studies on remediation techniques such as ultrasonic degradation methods .

Toxicological Studies

Toxicological evaluations indicate that exposure to this compound can lead to adverse health effects, including neurotoxicity and potential carcinogenicity . Understanding these effects is crucial for regulatory assessments and safe handling practices.

Aplicaciones Científicas De Investigación

Applications in Flame Retardancy

2.1 Use in Polymers

CDEP is widely used as a flame retardant additive in flexible and rigid polyurethane foams, epoxy resins, and other polymeric materials. Its incorporation into these materials enhances their resistance to ignition and reduces the spread of flames.

- Table 1: Applications of CDEP in Polymer Industries

| Material Type | Application Area | Flame Retardant Properties |

|---|---|---|

| Polyurethane Foams | Automotive, Furniture | High thermal stability |

| Epoxy Resins | Coatings, Adhesives | Reduced flammability |

| Rigid Foams | Building Insulation | Improved fire resistance |

2.2 Case Study: Automotive Industry

In the automotive sector, CDEP is utilized in the production of flexible polyurethane foams for seating and interior components. Studies have shown that vehicles incorporating CDEP-treated materials exhibit significantly lower flammability ratings compared to those without such treatments .

Agricultural Applications

CDEP also finds application as an intermediate in the synthesis of agrochemicals, particularly as a precursor for producing plant growth regulators like ethrel (ethephon). Ethrel is known for its role in promoting fruit ripening and enhancing crop yield.

- Table 2: CDEP in Agricultural Chemicals

| Compound | Use | Mechanism |

|---|---|---|

| Ethrel | Plant growth regulator | Ethylene release promoter |

| Phosphate Esters | Soil fumigants | Pest control |

Health and Environmental Impact

While CDEP serves essential functions, it is crucial to consider its toxicological profile. Research indicates that phosphate esters, including CDEP, can pose environmental risks due to their persistence and potential bioaccumulation in aquatic systems . Regulatory bodies are continuously monitoring these compounds to assess their safety and environmental impact.

Mecanismo De Acción

The mechanism of action of 2-chloroethyl diethyl phosphate involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites on biological molecules, such as DNA and proteins. This alkylation can lead to the inhibition of DNA replication and protein function, making it a potential candidate for use in chemotherapy .

Molecular Targets and Pathways:

DNA: Alkylation of DNA can result in the formation of cross-links, preventing replication and transcription.

Proteins: Alkylation of proteins can inhibit their enzymatic activity and disrupt cellular processes.

Comparación Con Compuestos Similares

Tris(2-chloroethyl) Phosphate: Another organophosphate compound used as a flame retardant and plasticizer.

Diethyl(2-chloroethyl) Phosphonate: Similar in structure but with different reactivity and applications.

Uniqueness: 2-Chloroethyl diethyl phosphate is unique due to its specific reactivity and the presence of both chloroethyl and diethyl phosphate groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .

Actividad Biológica

2-Chloroethyl diethyl phosphate (CAS No. 5630-71-7) is an organophosphate compound known for its biological activity, particularly its interaction with the cholinergic system. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by its phosphate ester structure, which contributes to its biological activity. As an organophosphate, it shares properties with other compounds in this class, including potential neurotoxicity.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This can cause a range of physiological effects, including:

- Neurological Effects : Symptoms may include muscle twitching, respiratory distress, and convulsions due to overstimulation of the nervous system.

- Endocrine Disruption : Some studies suggest potential endocrine-disrupting effects, although specific mechanisms remain less understood.

Biological Activity

Toxicological Studies : Research indicates that this compound exhibits significant toxicity in various animal models. For instance, studies have demonstrated that exposure can lead to:

- Neurotoxic Effects : High doses have been associated with neurodegeneration and behavioral changes in rodents .

- Carcinogenic Potential : Long-term exposure has raised concerns regarding carcinogenicity, particularly in relation to renal and thyroid tumors observed in animal studies .

Case Studies :

- Acute Toxicity : In a study involving mice, administration of this compound resulted in acute toxicity characterized by increased mortality rates and significant alterations in body weight and organ morphology .

- Plant Uptake : Research on plant uptake showed that organophosphates like this compound can bioaccumulate in crops, raising concerns about food safety and environmental impact .

Research Findings

Recent studies have focused on the environmental persistence and bioaccumulation potential of this compound. Key findings include:

- Bioaccumulation Factor (BAF) : The compound has a BAF indicating potential for accumulation in biological systems, which can lead to higher toxicity levels over time .

- Endocrine Activity : Limited studies suggest that while some organophosphates exhibit estrogenic activity, this compound does not show significant estrogenic effects in vitro .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound | AChE Inhibition | Carcinogenic Potential | Bioaccumulation Potential |

|---|---|---|---|

| This compound | High | Possible | Moderate |

| Tris(2-chloroethyl) Phosphate | Very High | Confirmed | High |

| Tributyl Phosphate | Moderate | Uncertain | Low |

Propiedades

IUPAC Name |

2-chloroethyl diethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClO4P/c1-3-9-12(8,10-4-2)11-6-5-7/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRCFQJHNPNPHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204839 | |

| Record name | Phosphoric acid, 2-chloroethyl diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5630-71-7 | |

| Record name | Phosphoric acid, 2-chloroethyl diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005630717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 2-chloroethyl diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.